molecular formula C18H22N4O2S B15168500 N-Cyclopropyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

N-Cyclopropyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

Cat. No.: B15168500
M. Wt: 358.5 g/mol
InChI Key: YWOHPDOKAFACNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide: is a complex organic compound with a unique structure that includes a cyclopropyl group, a benzimidazole ring, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

N-Cyclopropyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyclopropyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide include other benzimidazole derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

N-cyclopropyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H22N4O2S/c23-16(19-13-7-8-13)12-25-18-20-14-5-1-2-6-15(14)22(18)11-17(24)21-9-3-4-10-21/h1-2,5-6,13H,3-4,7-12H2,(H,19,23)

InChI Key

YWOHPDOKAFACNA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NC4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.